molecular formula C12H18N2 B3097757 5-Methyl-2-(piperidin-3-ylmethyl)pyridine CAS No. 1316226-08-0

5-Methyl-2-(piperidin-3-ylmethyl)pyridine

Cat. No.: B3097757
CAS No.: 1316226-08-0
M. Wt: 190.28
InChI Key: PTZXBUGTTUKRLR-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-3-ylmethyl)pyridine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Future Directions

The future directions in the research of piperidine derivatives, including “5-Methyl-2-(piperidin-3-ylmethyl)pyridine”, involve the development of fast and cost-effective methods for their synthesis . Moreover, there is a need for further exploration of their pharmaceutical applications and the discovery of potential drugs containing the piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(piperidin-3-ylmethyl)pyridine typically involves the reaction of 5-methyl-2-pyridinemethanol with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve high-quality standards.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(piperidin-3-ylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the pyridine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

5-Methyl-2-(piperidin-3-ylmethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(piperidin-3-ylmethyl)pyridine
  • 5-Ethyl-2-(piperidin-3-ylmethyl)pyridine
  • 3-Methyl-2-(piperidin-3-ylmethyl)pyridine

Uniqueness

5-Methyl-2-(piperidin-3-ylmethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the piperidin-3-ylmethyl group at the 2-position provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-2-(piperidin-3-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-4-5-12(14-8-10)7-11-3-2-6-13-9-11/h4-5,8,11,13H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZXBUGTTUKRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-(piperidin-3-ylmethyl)pyridine
Reactant of Route 2
5-Methyl-2-(piperidin-3-ylmethyl)pyridine
Reactant of Route 3
5-Methyl-2-(piperidin-3-ylmethyl)pyridine
Reactant of Route 4
5-Methyl-2-(piperidin-3-ylmethyl)pyridine
Reactant of Route 5
5-Methyl-2-(piperidin-3-ylmethyl)pyridine
Reactant of Route 6
5-Methyl-2-(piperidin-3-ylmethyl)pyridine

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